molecular formula C33H45N3O13S B600885 Darunavir O-|A-D-Glucuronide CAS No. 1159613-27-0

Darunavir O-|A-D-Glucuronide

Numéro de catalogue: B600885
Numéro CAS: 1159613-27-0
Poids moléculaire: 723.79
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Pharmacokinetic Studies

Pharmacokinetic studies are essential for understanding how drugs are absorbed, distributed, metabolized, and excreted in the body. Darunavir O-Beta-D-Glucuronide is formed primarily in the liver through glucuronidation, a process that enhances the solubility and excretion of darunavir.

Key Findings:

  • Bioavailability: Darunavir exhibits a bioavailability of 37% to 58% in rats, with higher values observed in dogs (60% to 122%) due to differences in first-pass metabolism .
  • Metabolism: The compound undergoes extensive hepatic metabolism via cytochrome P450 enzymes, primarily CYP3A4. The glucuronide metabolite is less pharmacologically active than darunavir itself .
  • Elimination: Darunavir O-Beta-D-Glucuronide contributes to the elimination pathway of darunavir, with studies indicating rapid clearance across species .

Drug Interactions

Understanding drug interactions is vital for optimizing therapeutic regimens and minimizing adverse effects. Darunavir O-Beta-D-Glucuronide's role as a metabolite can influence interactions with other medications.

Mechanisms:

  • CYP Enzyme Induction: The presence of darunavir can induce CYP enzymes (e.g., CYP2C9, CYP2C19), which may alter the metabolism of co-administered drugs .
  • Impact on Etravirine: Studies have shown that co-administration of darunavir with etravirine affects their pharmacokinetic profiles significantly, indicating potential clinical implications for combination therapies .

Therapeutic Applications Beyond HIV

Recent research has begun to explore the potential repurposing of darunavir and its metabolites for other therapeutic applications.

Case Studies:

  • Cancer Treatment: Preliminary studies suggest that darunavir may exhibit anti-tumor effects when used in combination with other agents like paclitaxel. This synergy appears to inhibit tumor growth and metastasis in preclinical models .
  • Inflammatory Conditions: The modulation of immune responses through glucuronidation pathways may offer insights into treating inflammatory diseases, although more research is needed to substantiate these claims.

Summary Table of Key Pharmacokinetic Parameters

ParameterValue (Rats)Value (Dogs)Value (Humans)
Bioavailability37% - 58%60% - 122%~95% protein bound
Metabolic PathwayCYP3A4CYP3A4CYP3A4
Half-lifeRapid clearanceModerateVariable
Major MetaboliteO-Beta-D-GlucuronideO-Beta-D-GlucuronideO-Beta-D-Glucuronide

Mécanisme D'action

Target of Action

Darunavir O-|A-D-Glucuronide, also known as Darunavir metabolite M20, primarily targets the HIV-1 protease enzyme . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is necessary for the processing of viral precursor proteins and the maturation of the virus in preparation for infection .

Mode of Action

This compound acts as a nonpeptidic inhibitor of the HIV-1 protease . It lodges itself in the active site of the protease through a number of hydrogen bonds . This binding inhibits the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV . As a result, the formation of mature, infectious viral particles is prevented .

Biochemical Pathways

The inhibition of the HIV-1 protease enzyme by this compound disrupts the normal life cycle of the HIV virus. This disruption prevents the virus from maturing and becoming infectious . The compound is designed to increase interactions with the HIV-1 protease and to be more resistant against HIV-1 protease mutations .

Pharmacokinetics

This compound is heavily oxidized and metabolized by hepatic cytochrome enzymes, mainly CYP3A . In boosted darunavir administration, unchanged darunavir made up 48.8% of the excreted dose in boosted subjects due to inhibition of darunavir metabolism by ritonavir . Unchanged drug in the urine made up 1.2% of the administered dose in volunteers who were unboosted, and 7.7% in boosted volunteers .

Result of Action

The primary result of the action of this compound is the prevention of the maturation of the HIV virus, thereby reducing its infectivity . By inhibiting the HIV-1 protease enzyme, the compound prevents the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV . This leads to the formation of immature, noninfectious viral particles .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s metabolism can be affected by the presence of other drugs that inhibit or induce the CYP3A enzyme . Furthermore, the compound’s action can be enhanced by co-administration with ritonavir, a potent inhibitor of CYP3A, which increases the plasma concentrations of darunavir .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of DARUNAVIR O-BETA-D-GLUCURONIDE involves the glucuronidation of darunavir. This process typically requires the presence of uridine 5′-diphosphoglucuronic acid (UDPGA) as a glucuronic acid donor and is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include an aqueous buffer system at a physiological pH, and the reaction is carried out at body temperature (37°C) to mimic in vivo conditions .

Industrial Production Methods

Industrial production of DARUNAVIR O-BETA-D-GLUCURONIDE follows similar principles but on a larger scale. The process involves the use of bioreactors where darunavir is incubated with liver microsomes or recombinant UGT enzymes in the presence of UDPGA. The reaction mixture is then purified using chromatographic techniques to isolate the glucuronide conjugate .

Analyse Des Réactions Chimiques

Types of Reactions

DARUNAVIR O-BETA-D-GLUCURONIDE primarily undergoes hydrolysis and conjugation reactions. The glucuronide conjugate can be hydrolyzed back to darunavir and glucuronic acid under acidic or enzymatic conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from the hydrolysis of DARUNAVIR O-BETA-D-GLUCURONIDE are darunavir and glucuronic acid .

Activité Biologique

Darunavir O-beta-D-glucuronide is a metabolite of darunavir, an HIV protease inhibitor. Understanding the biological activity of this compound is essential for evaluating its therapeutic efficacy and safety profile. This article reviews the pharmacological properties, metabolic pathways, and biological activities of darunavir O-beta-D-glucuronide, supported by relevant research findings and data tables.

Overview of Darunavir

Darunavir (DRV) is primarily used in the treatment of HIV infections. It works by inhibiting the HIV-1 protease enzyme, which is crucial for viral replication. The compound exhibits high potency against various strains of HIV, including those resistant to other protease inhibitors. Its chemical structure allows it to form strong hydrogen bonds with the active site of the protease, facilitating effective inhibition even in resistant strains .

Metabolism and Formation of Darunavir O-Beta-D-Glucuronide

Darunavir is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP3A4 and CYP2D6). The metabolic process includes glucuronidation, where darunavir is conjugated with glucuronic acid to form darunavir O-beta-D-glucuronide. This metabolite is significant as it may influence the pharmacokinetics and pharmacodynamics of darunavir .

Table 1: Metabolic Pathways of Darunavir

Metabolite Enzyme Involved Formation Process
DarunavirCYP3A4Hydroxylation
Darunavir O-beta-D-glucuronideUGT1A3, UGT1A8Glucuronidation

Biological Activity

Research indicates that darunavir O-beta-D-glucuronide retains some biological activity, although significantly less than its parent compound. The glucuronidation process generally leads to a reduction in the pharmacological activity of drugs. For instance, studies show that while darunavir exhibits potent inhibition against HIV-1 protease with an IC50 value in the low nanomolar range, its glucuronide metabolite displays reduced efficacy .

Case Study: Efficacy Against HIV-1

In a comparative study examining the inhibitory effects of darunavir and its glucuronide metabolite on HIV-1 protease, results demonstrated that darunavir had an IC50 value of approximately 1.87 nM, while darunavir O-beta-D-glucuronide showed a markedly higher IC50 value, indicating reduced potency .

Pharmacokinetics

The pharmacokinetic profile of darunavir O-beta-D-glucuronide suggests that it has a longer half-life compared to unmodified darunavir due to its increased solubility and stability in biological fluids. This could potentially lead to prolonged exposure in systemic circulation; however, its reduced activity necessitates careful consideration when evaluating therapeutic regimens involving darunavir .

Table 2: Pharmacokinetic Properties

Parameter Darunavir Darunavir O-Beta-D-Glucuronide
Half-Life~15 hoursLonger due to glucuronidation
Bioavailability~82%Unknown
Clearance9.7 L/hReduced clearance

Propriétés

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45N3O13S/c1-18(2)15-36(50(43,44)21-10-8-20(34)9-11-21)16-24(47-32-28(39)26(37)27(38)29(49-32)30(40)41)23(14-19-6-4-3-5-7-19)35-33(42)48-25-17-46-31-22(25)12-13-45-31/h3-11,18,22-29,31-32,37-39H,12-17,34H2,1-2H3,(H,35,42)(H,40,41)/t22-,23-,24+,25-,26-,27-,28+,29-,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOVHLAWBUMQFG-XXNFXRIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)OC4C(C(C(C(O4)C(=O)O)O)O)O)S(=O)(=O)C5=CC=C(C=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)S(=O)(=O)C5=CC=C(C=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45N3O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747418
Record name (2R,3S)-1-[(4-Aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-[({[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl]oxy}carbonyl)amino]-4-phenylbutan-2-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

723.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159613-27-0
Record name Darunavir metabolite M20
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159613270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,3S)-1-[(4-Aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-[({[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl]oxy}carbonyl)amino]-4-phenylbutan-2-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S)-1-((((4-AMINOPHENYL)SULFONYL)(2-METHYLPROPYL)AMINO)METHYL)-2-(((((3R,3AS,6AR)-HEXAHYDROFURO(2,3-B)FURAN-3-YL)OXY)CARBONYL)AMINO)-3-PHENYLPROPYL .BETA.-D-GLUCOPYRANOSIDURONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2IG33O2AN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.